Product packaging for L-TYROSINE (PHENOL-3,5-13C2)(Cat. No.:)

L-TYROSINE (PHENOL-3,5-13C2)

Cat. No.: B1579879
M. Wt: 183.17
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Stable Isotopes in Biochemical Inquiry

Stable isotopes are non-radioactive variants of elements that contain the same number of protons but a different number of neutrons in their atomic nucleus. uwyo.edu This difference in neutron number results in a greater atomic mass without altering the chemical properties of the atom. uwyo.edumusechem.com Common stable isotopes used in biochemical research include carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), deuterium (B1214612) (²H), and oxygen-18 (¹⁸O). nih.gov

The core utility of stable isotopes lies in their function as tracers. silantes.com By introducing a molecule labeled with a stable isotope into a biological system, researchers can track its journey through metabolic pathways, its incorporation into larger biomolecules, and its eventual breakdown. silantes.comdiagnosticsworldnews.com This process, known as isotopic labeling, allows for the direct measurement of the dynamics of metabolism, including the synthesis, remodeling, and degradation of biomolecules. diagnosticsworldnews.com

Unlike their radioactive counterparts, stable isotopes pose no radiation-related safety risks, making them particularly well-suited for metabolic studies in humans. diagnosticsworldnews.com The presence and concentration of these heavier isotopes can be accurately detected and quantified using sophisticated analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. diagnosticsworldnews.comwikipedia.org This allows scientists to elucidate complex reaction mechanisms and nutrient distribution with high precision. musechem.comdiagnosticsworldnews.com The application of stable isotope-labeled compounds, especially amino acids, has become a cornerstone in diverse fields including medicine, biochemistry, and environmental science. diagnosticsworldnews.com

Specific Research Utility of L-Tyrosine (Phenol-3,5-13C2) Labeling

L-Tyrosine (Phenol-3,5-¹³C₂) is a specifically labeled form of the non-essential amino acid L-Tyrosine. The strategic placement of two carbon-13 isotopes on the phenol (B47542) ring makes it a powerful tool for a variety of research applications, primarily tracked by mass spectrometry. isotope.com

One of its primary uses is in the study of protein turnover, which involves the continuous synthesis and breakdown of proteins in the body. eurisotop.com When introduced into a biological system, this labeled tyrosine is incorporated into newly synthesized proteins. By measuring the ratio of the labeled to the unlabeled tyrosine in protein samples over time, researchers can quantify the rate of protein synthesis. eurisotop.com This is crucial for understanding how factors like age, disease, or nutrition affect muscle and whole-body protein metabolism. eurisotop.com

Furthermore, because phenylalanine is a precursor to tyrosine, using ¹³C-labeled tyrosine tracers helps to account for the conversion of phenylalanine to tyrosine in metabolic studies. eurisotop.com This dual-tracer approach provides a more accurate picture of amino acid kinetics. The compound also serves as an internal standard for quantitative metabolomics research, where it helps in the precise measurement of metabolite concentrations in complex biological samples. isotope.commedchemexpress.com Its applications extend to biomolecular NMR and metabolomics, aiding in the structural analysis of proteins and the mapping of metabolic fluxes. isotope.comisotope.com

Table 1: Properties and Applications of L-Tyrosine (Phenol-3,5-13C2)

Property Value Reference
Synonym (2S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid isotope.com
Chemical Formula HO*C₂C₄H₄CH₂(NH₂)COOH isotope.com
Molecular Weight 183.17 isotope.com
Labeled CAS Number 70479-98-0 isotope.com
Unlabeled CAS Number 60-18-4 isotope.com
Primary Research Applications Metabolism, Metabolomics, Protein Turnover, Biomolecular NMR isotope.com

Historical Context and Evolution of Isotope Tracing Methodologies in Biological Systems

The journey of isotope tracing began over a century ago with Frederick Soddy's discovery of isotopes—chemically identical elements with different atomic masses. nih.govnih.gov This groundbreaking concept was soon followed by the development of the first mass spectrographs by Nobel laureates J.J. Thomson and F.W. Aston, which enabled the separation and quantification of these isotopes. nih.govnih.govacs.org

The true potential of isotopes in biology was unlocked in the 1930s when pioneers like Rudolf Schoenheimer and David Rittenberg began using stable isotopes, such as deuterium and nitrogen-15, to "trace" the metabolic fate of fats and amino acids in living organisms. bmss.org.uk Their work overturned the static view of body constituents, revealing a dynamic state of continuous synthesis and degradation.

Following World War II, the commercial availability of long-lived radioisotopes like carbon-14 (B1195169) led to them largely superseding stable isotopes for tracing studies, as they could be analyzed with greater sensitivity at the time. nih.gov However, the inherent safety of stable isotopes and significant advancements in mass spectrometry have driven a resurgence in their use. nih.gov The development of sophisticated techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) has dramatically improved the ability to detect and quantify stable isotopes in complex biological samples. nih.govbmss.org.uk This technological evolution has cemented the role of stable isotope tracers as vital and irreplaceable tools in modern metabolic research. nih.govnih.gov

Table 2: Key Milestones in the Evolution of Isotope Tracing

Era Milestone Significance Reference(s)
Early 20th Century Discovery of isotopes by Frederick Soddy. Provided the first evidence for the existence of elements with different atomic masses but identical chemical properties. nih.govnih.gov
Early 20th Century Development of the first mass spectrographs by J.J. Thomson and F.W. Aston. Enabled the accurate separation, identification, and quantification of isotopes. nih.govnih.govacs.org
1930s Pioneering use of stable isotopes (²H, ¹⁵N) as metabolic tracers by Schoenheimer and Rittenberg. Revolutionized the understanding of metabolism, demonstrating the dynamic state of body constituents. bmss.org.uk
Post-WWII Increased availability and use of radioisotopes (e.g., ¹⁴C). Radio-tracers became more common due to high sensitivity and relative ease of analysis at the time. nih.gov
Late 20th Century - Present Advancements in mass spectrometry (GC-MS, LC-MS, high-resolution MS). Led to a resurgence in the use of stable isotopes due to enhanced detection capabilities and safety, enabling complex metabolic studies. nih.govbmss.org.uknih.gov

Properties

Molecular Weight

183.17

Purity

98%

Origin of Product

United States

Synthetic Methodologies for L Tyrosine Phenol 3,5 13c2

Enzymatic and Chemo-Enzymatic Synthesis Routes

The convergence of chemical synthesis and enzymatic catalysis provides an efficient and highly specific approach for producing isotopically labeled amino acids. This chemo-enzymatic strategy leverages the strengths of both methodologies to achieve high yields and specific labeling patterns that are often challenging to obtain through purely chemical means.

Biosynthetic Pathways Employing Tyrosine Phenol-Lyase

A key enzyme in the synthesis of L-tyrosine and its isotopomers is Tyrosine Phenol-Lyase (TPL), also known as β-tyrosinase (EC 4.1.99.2). ichtj.waw.plnih.gov This enzyme, found in various bacteria such as Citrobacter freundii, Erwinia herbicola, and Symbiobacterium toebii, catalyzes the reversible α,β-elimination of L-tyrosine to phenol (B47542), pyruvate (B1213749), and ammonia (B1221849). ichtj.waw.plnih.govjmb.or.kr For synthetic purposes, the reverse reaction is exploited, where TPL facilitates the condensation of a phenol moiety with an amino acid side chain precursor. ichtj.waw.pl

The enzymatic reaction can proceed via a β-replacement mechanism, where an appropriate substrate like L-serine or S-methyl-L-cysteine is condensed with a labeled phenol. ichtj.waw.plnih.gov For instance, L-[3',5'-13C2]tyrosine can be synthesized from [2,6-13C2]phenol and L-serine using the TPL activity from Erwinia herbicola. acs.org This enzymatic approach is highly advantageous as it directly introduces the desired chirality at the α-carbon, obviating the need for subsequent chiral resolution steps. acs.org The stereochemical course of the TPL-catalyzed synthesis from phenol and L-serine proceeds with retention of configuration. rsc.org

Whole-cell biotransformation is a common approach, utilizing bacteria with high TPL activity to catalyze the synthesis. researchgate.netnih.gov This method avoids the need for enzyme purification, making the process more cost-effective for larger-scale production. researchgate.net Fed-batch reactor systems have been developed to maintain optimal substrate concentrations and maximize the yield of L-tyrosine. jmb.or.kr

Role of Substrates and Cofactors in Enzymatic Labeling

The efficiency of the TPL-catalyzed synthesis is dependent on the choice of substrates and the presence of the essential cofactor, pyridoxal-5'-phosphate (PLP). ichtj.waw.pljmb.or.kr The PLP cofactor is covalently bound to a lysine (B10760008) residue in the enzyme's active site in its resting state and plays a crucial role in the reaction mechanism, including the formation of a Schiff base with the amino acid substrate. ebi.ac.uk

The primary substrates for the synthesis of L-Tyrosine (Phenol-3,5-13C2) are a labeled phenol, specifically [2,6-13C2]phenol, and an amino acid side-chain donor. acs.org L-serine is a commonly used and effective amino acid substrate for this purpose. acs.orgtandfonline.comtandfonline.com Alternatively, S-methyl-L-cysteine can also serve as the side-chain donor. ichtj.waw.plnih.gov The reaction can also utilize pyruvate and ammonia as substrates in place of L-serine. jmb.or.krresearchgate.net

Reaction conditions such as pH, temperature, and substrate concentrations are optimized to maximize enzyme activity and product yield. High concentrations of phenol can be inhibitory to the enzyme, necessitating controlled feeding strategies in bioreactor setups. jmb.or.krresearchgate.net For example, one study found the optimal phenol concentration for L-tyrosine production using E. herbicola TPL to be 125 mM. researchgate.net

Precursor Sourcing and Isotopic Enrichment Strategies

The successful synthesis of L-Tyrosine (Phenol-3,5-13C2) hinges on the availability of the isotopically enriched precursor, [2,6-13C2]phenol. The synthesis of this labeled phenol requires a multi-step chemical route starting from simpler, commercially available labeled compounds.

Generation of [2,6-13C2]Phenol from Labeled Precursors (e.g., [1,3-13C2]acetone)

A common and efficient method for preparing phenols enriched with ¹³C involves the condensation of a labeled acetone (B3395972) with nitromalonaldehyde. acs.orgrsc.org To generate [2,6-¹³C₂]phenol, the starting material is [1,3-¹³C₂]acetone. acs.orgsci-hub.ru This reaction forms [2,6-¹³C₂]4-nitrophenol. rsc.org

Integration of Labeled Phenol with L-Serine for Tyrosine Synthesis

Once the [2,6-13C2]phenol has been synthesized, it is integrated into the L-tyrosine molecule through the TPL-catalyzed reaction. As mentioned previously, L-serine is a highly effective substrate for this enzymatic step. acs.org The reaction, catalyzed by the TPL in whole cells of Erwinia herbicola, condenses the [2,6-13C2]phenol with L-serine to produce L-[3',5'-13C2]tyrosine. acs.org This chemo-enzymatic approach has been shown to achieve high yields, typically around 90%, for the conversion of the labeled phenol to the final labeled L-tyrosine product. acs.org

Enantiomeric Resolution Techniques for L-Tyrosine

While enzymatic synthesis using TPL directly produces the L-enantiomer of tyrosine, acs.org chemical synthesis routes often result in a racemic mixture of D- and L-tyrosine, necessitating a resolution step. Various techniques have been developed for the chiral separation of amino acids.

Crystallization-induced asymmetric transformation (CIAT) is one such method. This technique involves the in-situ racemization of the unwanted enantiomer while selectively crystallizing the desired one. For tyrosine, this can be achieved by forming diastereomeric salts with a chiral resolving agent, such as (2R,3R)-tartaric acid, in the presence of an aldehyde like 5-nitrosalicylaldehyde. ut.ac.ir

Chromatographic methods are also widely employed for enantiomeric resolution. neist.res.in Chiral ligand-exchange capillary electrophoresis (CE) has been demonstrated for the separation of D,L-tyrosine. nih.gov This method uses a chiral complex, such as zinc(II)-L-lysine, in the running buffer to interact differently with the D- and L-enantiomers, allowing for their separation. nih.gov Another approach involves using glycopeptide selectors like Vancomycin as a chiral mobile phase additive in liquid chromatography, which has shown effective separation of tyrosine enantiomers. nih.gov Furthermore, membranes functionalized with chiral molecules, such as D-tryptophan covalently attached to single-walled carbon nanotubes, have been developed for the enantioselective separation of racemic tyrosine, achieving high enantiomeric excess. neist.res.in

Analytical Verification of Isotopic Purity and Chemical Purity

The validation of both isotopic and chemical purity is a critical final step in the synthesis of L-Tyrosine (Phenol-3,5-¹³C₂). This ensures that the compound is suitable for its intended applications in sensitive analytical studies. otsuka.co.jp A combination of powerful analytical techniques is employed to provide a comprehensive characterization of the final product, confirming the precise location and enrichment of the ¹³C isotopes and quantifying any chemical impurities. medchemexpress.com

The primary methods for this verification are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). labmix24.commedchemexpress.com These techniques are often complemented by chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), to assess chemical purity. d-nb.info

Isotopic Purity Verification

The primary goal of isotopic purity analysis is to confirm that the ¹³C isotopes are incorporated at the correct positions (C-3 and C-5 of the phenol ring) and to determine the percentage of molecules that contain this specific labeling pattern. This is often referred to as isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a definitive technique for determining the location of ¹³C labels. nih.gov The spectrum of L-Tyrosine (Phenol-3,5-¹³C₂) will show significantly enhanced signals for the C-3 and C-5 carbons relative to the other carbon signals. The absence of significant enhancement at other carbon positions confirms the site-specificity of the labeling. Quantitative NMR methods can be employed to determine the atom percent enrichment with high accuracy. researchgate.net

Mass Spectrometry (MS): MS is used to determine the mass-to-charge ratio (m/z) of the molecule, which directly reflects its isotopic composition. medchemexpress.com For L-Tyrosine (Phenol-3,5-¹³C₂), the molecular weight is increased by two mass units compared to its unlabeled counterpart due to the two ¹³C atoms. High-resolution mass spectrometry can resolve the isotopic distribution of the molecular ion peak, allowing for a precise calculation of isotopic enrichment. loewenlabs.com For instance, Gas Chromatography-Mass Spectrometry (GC-MS) analysis of a derivatized sample can clearly distinguish between the labeled and unlabeled fragments, with the mass spectrum of the labeled compound showing a two-atomic-mass-unit difference. universiteitleiden.nl

Table 1: Analytical Methods for Isotopic Purity Verification of L-Tyrosine (Phenol-3,5-¹³C₂)
Analytical MethodPrincipleInformation ObtainedTypical Specification
¹³C NMR SpectroscopyMeasures the resonance of ¹³C nuclei in a magnetic field. Labeled positions show significantly enhanced signals.Confirms the specific positions of the ¹³C labels (C-3 and C-5). Allows for the quantification of isotopic enrichment.>95% atom ¹³C enrichment at specified positions. sigmaaldrich.com
Mass Spectrometry (MS)Measures the mass-to-charge ratio of ionized molecules. The mass shift indicates the number of incorporated heavy isotopes.Confirms the overall mass increase corresponding to two ¹³C atoms. Analysis of the isotopic cluster provides the level of enrichment.95-99% isotopic enrichment. isotope.comlabmix24.comfishersci.com

Chemical Purity Verification

Chemical purity analysis aims to identify and quantify any non-tyrosine impurities, such as starting materials, byproducts from the synthesis, or enantiomeric impurities (D-Tyrosine).

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing chemical purity. d-nb.info The sample is passed through a column, and different compounds are separated based on their interaction with the column material. A detector, often UV-Vis, measures the absorbance of the eluting compounds. The purity is determined by comparing the area of the main peak (L-Tyrosine) to the total area of all detected peaks. sepscience.com

Proton (¹H) NMR Spectroscopy: While crucial for isotopic analysis, NMR also serves as a powerful tool for confirming the chemical structure and purity. The ¹H NMR spectrum provides a unique fingerprint for the molecule. The presence of unexpected signals can indicate chemical impurities.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the sample. The results are compared against the theoretical values calculated for the pure, labeled compound to check for gross impurities.

Table 2: Analytical Methods for Chemical Purity Verification
Analytical MethodPrincipleInformation ObtainedTypical Specification
High-Performance Liquid Chromatography (HPLC)Separates compounds based on their physicochemical properties as they pass through a stationary phase.Quantifies the percentage of the desired compound relative to impurities.≥98% chemical purity. labmix24.com
¹H NMR SpectroscopyMeasures the resonance of proton nuclei, providing detailed information about the molecule's structure.Confirms the chemical identity and structure. Can detect proton-containing impurities.Spectrum conforms to the structure of L-Tyrosine.
Assay (e.g., Titration)Chemical reaction with a standardized solution to determine the concentration of the analyte.Provides a quantitative measure of the amount of the active compound.≥90% (CP). sigmaaldrich.com

Through the rigorous application of these complementary analytical methods, the isotopic and chemical integrity of each batch of L-Tyrosine (Phenol-3,5-¹³C₂) is thoroughly validated, ensuring its reliability for high-precision scientific research.

Advanced Analytical Techniques Utilizing L Tyrosine Phenol 3,5 13c2 As a Tracer

Mass Spectrometry (MS)-Based Approaches

Mass spectrometry is the primary analytical technique for applications involving stable isotopes. chempep.com The distinct mass difference imparted by the ¹³C atoms in L-Tyrosine (Phenol-3,5-13C2) allows for its differentiation from its naturally occurring counterpart, enabling sensitive and accurate measurements. chempep.comnih.gov

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways within a biological system. nih.govnumberanalytics.com This approach is crucial for understanding how cells regulate their metabolism in response to various stimuli or genetic modifications.

The core principle of ¹³C-MFA involves introducing a ¹³C-labeled substrate, such as L-Tyrosine (Phenol-3,5-13C2), into a biological system and tracking the incorporation of the ¹³C atoms into downstream metabolites. nih.govnumberanalytics.com As the labeled compound is metabolized, the ¹³C atoms are distributed throughout various metabolic pathways. numberanalytics.com By analyzing the pattern of ¹³C labeling in these metabolites, researchers can deduce the relative activities of the interconnected pathways. numberanalytics.comsci-hub.se This method provides a dynamic view of cellular metabolism that cannot be obtained from simply measuring metabolite concentrations. chromservis.eu

The process begins with culturing cells or administering the labeled tracer to an organism. nih.govshimadzu.com After a designated period, metabolites are extracted and analyzed by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to determine the distribution of the ¹³C label. numberanalytics.com This experimental data is then integrated with a stoichiometric model of the organism's metabolic network. sci-hub.se Computational algorithms are used to estimate the intracellular metabolic fluxes that best explain the observed labeling patterns. nih.gov

A key component of ¹³C-MFA is the measurement of mass isotopomer distributions (MIDs). A mass isotopomer is a molecule that is identical in chemical formula but differs in the number and position of isotopic labels. The MID represents the relative abundance of each mass isotopomer of a particular metabolite.

When L-Tyrosine (Phenol-3,5-13C2) is introduced into a system, its metabolism leads to the formation of various downstream products with specific labeling patterns. Mass spectrometry is used to measure the MIDs of these products. numberanalytics.com For example, the breakdown and subsequent utilization of the labeled tyrosine will result in a population of a metabolite where some molecules are unlabeled (M+0), some contain one ¹³C atom (M+1), some contain two (M+2), and so on. The relative intensities of these peaks in the mass spectrum provide the MID. eurisotop.com

The measured MIDs are crucial data points for computational models in ¹³C-MFA. sci-hub.se By comparing the experimentally determined MIDs with the MIDs predicted by the metabolic model under different flux scenarios, the most likely set of intracellular fluxes can be identified. This allows for a detailed understanding of how carbon atoms from a specific precursor are routed through the metabolic network.

L-Tyrosine (Phenol-3,5-13C2) is also a valuable tool in quantitative proteomics and metabolomics, enabling accurate measurement of protein and metabolite levels and dynamics.

Isotope dilution mass spectrometry (IDMS) is considered a gold standard for accurate quantification of molecules in complex biological samples. acs.org This technique relies on the use of a stable isotope-labeled version of the analyte of interest as an internal standard. researchgate.net L-Tyrosine (Phenol-3,5-13C2) serves as an ideal internal standard for the quantification of endogenous L-Tyrosine. otsuka.co.jpchromservis.eu

In a typical IDMS workflow, a known amount of L-Tyrosine (Phenol-3,5-13C2) is added to a biological sample prior to any sample processing steps. researchgate.net Because the labeled and unlabeled tyrosine are chemically identical, they behave the same way during extraction, purification, and ionization in the mass spectrometer. nist.gov However, they are distinguishable by their mass-to-charge ratio (m/z). nih.gov By measuring the ratio of the signal intensity of the endogenous (light) tyrosine to the added (heavy) standard, the concentration of the endogenous tyrosine in the original sample can be calculated with high precision and accuracy. acs.org This approach effectively corrects for sample loss and variations in instrument response. researchgate.net

Table 1: Research Findings on the Use of L-Tyrosine (Phenol-3,5-13C2) as an Internal Standard

Study FocusAnalytical TechniqueKey FindingReference
Quantitative Amino Acid AnalysisIsotope Dilution LC-MS/MSThe use of isotopically labeled amino acids, including those with ¹³C, is critical for achieving the highest accuracy and precision in quantifying amino acids in biological samples. nist.gov
Metabolite Quantification in Clostridium autoethanogenumIsotope-Dilution High-Resolution-Mass-SpectrometryUniformly ¹³C-labeled standards enabled the accurate quantification of 74 intracellular metabolites, demonstrating the power of IDMS for comprehensive metabolome analysis. acs.org
Characterization of Peptide StandardsIsotope Dilution Mass SpectrometryThe evaluation of different IDMS strategies using ¹³C-labeled amino acids, including L-Tyr-¹³C₂, is essential for the certification of peptide reference materials used in quantitative proteomics. nih.gov

Understanding the dynamics of protein synthesis and degradation, collectively known as protein turnover, is fundamental to cell biology. acs.org Stable isotope labeling with amino acids provides a powerful method to measure these rates in vivo. metsol.com L-Tyrosine (Phenol-3,5-13C2) can be used in specific amino acid labeling strategies to investigate the turnover of proteins. isotope.com

One common approach is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). ckgas.com In a SILAC experiment, two populations of cells are grown in media that are identical except for the isotopic form of a specific amino acid. nih.govckgas.com For instance, one population is grown in a medium containing normal L-Tyrosine, while the other is grown in a medium with L-Tyrosine (Phenol-3,5-13C2). nih.gov Over time, the heavy amino acid is incorporated into newly synthesized proteins in the second cell population. ckgas.com

After a specific experimental treatment, the two cell populations are combined, and the proteins are extracted and analyzed by mass spectrometry. nih.gov The relative abundance of a particular protein in the two samples can be determined by comparing the signal intensities of the peptide fragments containing the light and heavy versions of tyrosine. nih.gov By conducting these experiments over a time course, researchers can calculate the rates of protein synthesis and degradation for thousands of proteins simultaneously. researchgate.netnih.gov This provides a global view of protein dynamics and how they are affected by various physiological or pathological conditions. metsol.com

Table 2: Research Findings in Protein Turnover Studies

Study FocusLabeling StrategyKey FindingReference
Proteome-wide Protein StabilityStable Isotope Labeling in Mammals (SILAM)Quantified protein turnover rates across different tissues in mice by feeding them a ¹⁵N-labeled diet, revealing that protein stability varies depending on the tissue context. nih.gov
Dynamic Protein Labeling in MiceDietary Supplementation with Deuterated Leucine (B10760876)Developed an approach to measure protein turnover in intact animals by administering a diet supplemented with a stable isotope-labeled essential amino acid and monitoring its incorporation into proteins over time. researchgate.net
Protein Turnover in PlantsStable Isotope Labeling with ¹⁵NDeveloped a computational algorithm to calculate protein turnover rates from mass spectrometry data of stable isotopically labeled plant material, accounting for the complexities of amino acid recycling. acs.org

Advanced MS Platforms (e.g., LC-HRMS, LC-MS/MS) for Labeled Compound Detection

The use of L-Tyrosine (Phenol-3,5-13C2) in conjunction with advanced mass spectrometry (MS) platforms like Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) facilitates the sensitive and specific detection of this labeled compound and its metabolic products. Stable isotope labeling is a key technique in mass spectrometry for tracing and quantifying molecules. labmix24.commedchemexpress.com

In metabolomics, for instance, deep 13C labeling experiments can be performed where cells are cultured in media containing 13C-labeled nutrients. nih.gov This allows for the cataloging of endogenously synthesized metabolites. nih.gov LC-HRMS can then be used to analyze cell extracts, and the 13C enrichment in various metabolites can be determined. nih.gov The distinct mass shift of M+2 for L-Tyrosine (Phenol-3,5-13C2) allows for clear differentiation from its unlabeled counterpart, enabling precise tracking through metabolic pathways. isotope.com

Chemical isotope labeling (CIL) LC-MS is another powerful technique that has been shown to significantly increase the detectability of metabolites. acs.org For example, the use of 13C2/12C2-dansyl reagents to label metabolites containing amine and phenol (B47542) groups can increase detection sensitivity by 10- to 1000-fold when analyzed by electrospray ionization (ESI) MS. acs.org This approach improves chromatographic separation and enhances MS detection, which is particularly useful for analyzing complex biological samples like the human fecal metabolome. acs.org Differential isotope labeling strategies are also employed for accurate absolute quantification in validated LC-MS/MS methods. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

L-Tyrosine (Phenol-3,5-13C2) is extensively used in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy to probe the structure, dynamics, and interactions of proteins and other biomolecules. isotope.comisotope.com

The selective incorporation of 13C labels into amino acids like tyrosine provides powerful constraints for determining the three-dimensional structures of proteins. eurisotop.comchemie-brunschwig.ch The 13C chemical shifts are highly sensitive to the local electronic environment and, therefore, to the protein's conformation. mdpi.com By analyzing the 13C signals from L-Tyrosine (Phenol-3,5-13C2) incorporated into a protein, researchers can gain detailed insights into the local structure around the tyrosine residue.

For larger proteins (greater than ~25 kDa), deuteration is often required to simplify spectra and reduce line broadening. eurisotop.comchemie-brunschwig.ch In such cases, selective labeling with protonated 13C-labeled amino acids, like L-Tyrosine (Phenol-3,5-13C2), becomes crucial for obtaining structural information. eurisotop.comchemie-brunschwig.ch The Stereo-Array Isotope Labeling (SAIL) approach is a sophisticated method that minimizes dipolar broadening while retaining a sufficient number of protons for distance measurements, which is essential for structure determination. eurisotop.comckisotopes.com

A synthetic route has been developed for a protected phosphotyrosine building block with isolated 13C-1H spins in the aromatic ring, which can be used in solid-phase peptide synthesis. d-nb.info This allows for the study of affinity, dynamics, and interactions at an atomic level using NMR spectroscopy. d-nb.info

The aromatic rings of phenylalanine and tyrosine residues in proteins are not static; they undergo dynamic motions, most notably 180° flips about the Cβ-Cγ bond axis. pnas.org Solid-state NMR studies on the fd bacteriophage coat protein, using L-[3',5'-13C2]Tyrosine, have shown that the tyrosine rings undergo these 180° flips at a rate faster than 10^6 Hz. pnas.org

These dynamic processes can be quantitatively probed using NMR techniques. The analysis of 13C NMR powder patterns and their comparison with calculated spectra for different motional models allows for the characterization of the rate and amplitude of these ring flips. pnas.org Such studies provide crucial information about the internal dynamics of proteins, which are often linked to their biological function.

The chemical environment of a tyrosine residue often changes upon the binding of a ligand or another biomolecule. These changes can be sensitively detected by monitoring the 13C chemical shifts of L-Tyrosine (Phenol-3,5-13C2) incorporated into the protein.

For example, in a study of phosphotyrosine (pTyr) recognition, a peptide containing a labeled phosphotyrosine analogue was synthesized. d-nb.info Upon binding to the SH2 domain of a protein, significant chemical shift perturbations were observed in both the 1H and 13C dimensions of the HSQC spectrum. d-nb.info Specifically, a change of 0.23 ppm in the 1H dimension and 0.65 ppm in the 13C dimension was recorded. d-nb.info This demonstrates the utility of this labeled amino acid in characterizing binding events and mapping interaction surfaces.

The 13C chemical shifts of the labeled carbons in L-Tyrosine (Phenol-3,5-13C2) provide a wealth of information. In the 13C NMR spectrum of L-tyrosine hydrochloride, the aromatic carbons produce characteristic signals between 110 and 140 ppm. researchgate.net The ortho and meta carbons of the ring relative to the alkyl substituent have signals at 132 and 117.2 ppm, respectively, while the para carbon with the hydroxyl group resonates at 156.4 ppm. researchgate.net

Isotope effects on chemical shifts can also be informative. The substitution of 12C with 13C can cause small but measurable changes in the chemical shifts of neighboring nuclei, which can be used to further refine structural and dynamic models. The combination of 13C labeling with deuteration, as in L-Tyrosine-(phenol-3,5-13C2,2,6-d2), creates isolated 13C-1H spin systems that simplify spectra and allow for more precise measurements of chemical shifts and coupling constants. d-nb.infosigmaaldrich.com This is particularly advantageous in complex systems, enabling a more detailed analysis of molecular structure and interactions. d-nb.info

Applications in Biochemical Pathway Elucidation and Mechanistic Studies

Metabolic Pathway Mapping and Flux Determination

Stable isotope tracers are instrumental in defining the flow of atoms through the central metabolic network of an organism, a technique broadly known as ¹³C-Metabolic Flux Analysis (¹³C-MFA). frontiersin.orgnih.gov By supplying L-Tyrosine (phenol-3,5-13C2) and tracking the appearance of the ¹³C label in downstream metabolites, researchers can elucidate the activity and capacity of specific pathways.

While tyrosine is not a primary energy source like glucose, its catabolism can lead to intermediates that directly enter the central metabolic pathways, specifically the Tricarboxylic Acid (TCA) cycle. The degradation of tyrosine ultimately yields fumarate (B1241708) and acetoacetate (B1235776). nih.govquora.com Fumarate is a direct intermediate of the TCA cycle, while acetoacetate can be converted into acetyl-CoA, the primary fuel for the cycle. nih.govwikipedia.org

The journey of the labeled carbons from L-Tyrosine (phenol-3,5-13C2) into the TCA cycle begins with the opening of the phenol (B47542) ring. This occurs during the conversion of homogentisic acid to maleylacetoacetate. nih.gov Subsequent enzymatic steps rearrange and cleave the carbon skeleton, eventually forming fumarate, which may still contain the ¹³C labels. Once these labeled intermediates enter the TCA cycle, the ¹³C atoms can be incorporated into other cycle intermediates, such as malate (B86768) and oxaloacetate, or be released as ¹³CO₂. By measuring the isotopic enrichment patterns in these molecules, researchers can quantify the contribution of tyrosine catabolism to the carbon flow within the central energy-producing pathways of the cell. It is important to note that carbon labels on the phenyl ring have a lower rate of recovery in expired CO₂ compared to labels on the carboxyl carbon, as the resulting intermediates (fumarate and acetoacetate) have alternative, non-oxidative metabolic fates. nih.gov

L-Tyrosine (phenol-3,5-13C2) is a quintessential tracer for elucidating the fate of tyrosine itself. While this specific tracer is used to study catabolism and conversion, the study of tyrosine biosynthesis typically involves providing labeled precursors, such as ¹³C-phenylalanine or ¹³C-glucose, and tracking the label's incorporation into the newly synthesized tyrosine molecule. nih.govacu.edu.au

The primary application of L-Tyrosine (phenol-3,5-13C2) is in tracking its degradation and its role as a precursor for other vital biomolecules.

Catabolic Pathway: The major catabolic route for tyrosine involves its conversion to p-hydroxyphenylpyruvate, followed by homogentisic acid. The ¹³C-labeled ring is then opened by the enzyme homogentisic acid 1,2-dioxygenase, leading through several intermediates to the final products, fumarate and acetoacetate. nih.gov Using the labeled tracer allows for direct confirmation of this pathway's activity and can help identify potential enzymatic defects, such as the one seen in the genetic disorder alkaptonuria.

Precursor Pathways: Tyrosine is the direct precursor for a range of critical molecules, including catecholamine neurotransmitters and the pigment melanin (B1238610). examine.commdpi.com The ¹³C labels from the phenol ring are retained during these conversions. For instance, the synthesis of L-DOPA via tyrosine hydroxylase, a key step in producing dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497), would yield ¹³C-labeled L-DOPA and subsequent catecholamines. nih.govyoutube.com Similarly, the enzymatic reactions leading to melanin formation would incorporate the labeled tyrosine, enabling studies of melanogenesis. researchgate.net

Table 1: Key Pathways and Enzymes in Tyrosine Metabolism Traceable with L-Tyrosine (phenol-3,5-13C2)
PathwayKey EnzymeInitial ProductFate of ¹³C Label
CatabolismTyrosine Transaminasep-HydroxyphenylpyruvateRetained in aromatic ring
CatabolismHomogentisic acid 1,2-dioxygenaseMaleylacetoacetateIncorporated into the cleaved carbon chain
Catecholamine SynthesisTyrosine HydroxylaseL-DOPARetained in aromatic ring
Melanin SynthesisTyrosinaseDopaquinoneRetained in aromatic ring

Stable isotope infusion studies are the gold standard for quantifying the kinetics of amino acids in vivo. By infusing L-Tyrosine (phenol-3,5-13C2) and measuring its dilution in the blood plasma by unlabeled tyrosine, researchers can calculate the total rate at which tyrosine appears in the free amino acid pool. This is known as the Rate of Appearance (Ra).

In a post-absorptive (fasted) state, the Ra of tyrosine is the sum of two processes: the rate of whole-body protein breakdown and the rate of tyrosine synthesis from its precursor, the essential amino acid phenylalanine. nih.gov By simultaneously infusing a different isotope of phenylalanine (e.g., L-[ring-²H₅]phenylalanine), the rate of this conversion can be precisely quantified. nih.gov The rate at which tyrosine leaves the pool for processes like protein synthesis and catabolism is the Rate of Disappearance (Rd). The balance between Ra and Rd determines the net turnover of the amino acid.

Research using combined infusions of labeled phenylalanine and tyrosine has provided precise measurements of these fluxes in healthy adults. nih.gov

Table 2: Phenylalanine and Tyrosine Kinetics in Healthy Postabsorptive Adults
Kinetic ParameterMean Value (µmol·kg⁻¹·h⁻¹)Standard Error (SE)
Phenylalanine Flux (Turnover)36.15.1
Tyrosine Flux (Turnover)39.83.5
Conversion of Phenylalanine to Tyrosine5.830.59

Data derived from Clarke and Bier (1982). nih.gov These values demonstrate that in the fasted state, approximately 16% of the total tyrosine flux is derived from the hydroxylation of phenylalanine.

Protein Synthesis and Degradation Dynamics

Protein turnover, the continuous synthesis and degradation of proteins, is a fundamental process for cellular maintenance, adaptation, and growth. physio-pedia.com Labeled amino acids like L-Tyrosine (phenol-3,5-13C2) are essential for dissecting these two opposing processes.

The rate of protein synthesis in a specific tissue (e.g., skeletal muscle) or for a specific protein (e.g., albumin) is measured using the precursor-product principle. nih.gov A labeled amino acid tracer, such as L-Tyrosine (phenol-3,5-13C2), is administered, and its enrichment is measured in two pools over time: the precursor pool (the free amino acids available for synthesis, often represented by plasma or intracellular free amino acids) and the product pool (the amino acids incorporated into the protein of interest).

The Fractional Synthesis Rate (FSR) represents the fraction of the protein pool that is newly synthesized per unit of time, typically expressed as a percentage per hour (%/h). plos.org This method has been widely used to determine how factors like nutrition and exercise affect muscle protein synthesis. For example, numerous studies have shown that protein or amino acid intake significantly stimulates muscle FSR in both young and older adults. nih.gov While different amino acid tracers can be used, it is known that the absolute FSR values can differ depending on the specific tracer chosen (e.g., leucine (B10760876) vs. phenylalanine), although the relative changes in response to stimuli are generally consistent. physiology.org

Table 3: Representative Fractional Synthesis Rates (FSR) of Human Skeletal Muscle
ConditionFSR (% per hour)Key Finding
Post-absorptive (Fasted)~0.051% / hRepresents the basal rate of muscle protein synthesis.
Post-prandial (Fed)~0.066% / hFeeding stimulates an anabolic response, increasing synthesis rates.
Effect of Protein Ingestion (Meta-analysis)+0.025% / hProtein intake robustly increases muscle FSR above basal levels.

Data are representative values derived from studies using phenylalanine tracers, which follow the same precursor-product principle as tyrosine tracers. nih.govphysiology.org

Beyond simply measuring synthesis rates, L-Tyrosine (phenol-3,5-13C2) and other tracers are used to investigate the complex regulation of protein turnover. The net change in protein mass is the result of the dynamic balance between protein synthesis and protein breakdown. humankinetics.com Tracers allow these two processes to be quantified separately. The rate of disappearance of the tracer from arterial blood across a tissue bed (e.g., a limb) reflects synthesis, while the rate of appearance of the unlabeled amino acid into the venous blood reflects protein breakdown. nih.gov

A critical aspect of protein dynamics is the concept of amino acid recycling. When proteins are degraded within a cell, the released amino acids can be immediately re-incorporated into new proteins without ever entering the bloodstream. nih.gov This intracellular recycling means that the isotopic enrichment of the true precursor for synthesis (the amino acid attached to its tRNA) is lower than the enrichment measured in the blood. Isotope tracer studies can help quantify the extent of this recycling. For instance, one method to measure muscle protein breakdown involves pre-labeling muscle proteins with a tracer like labeled tyrosine and then measuring the rate of the tracer's release from the muscle over time. However, this method can underestimate the true breakdown rate if a significant portion of the released labeled tyrosine is recycled back into new proteins instead of exiting the cell. nih.gov By modeling the isotopic enrichment in different measurable pools (plasma, intracellular fluid, and bound protein), researchers can gain deeper mechanistic insights into the regulation of protein turnover and the efficiency of amino acid reuse within tissues.

Enzymatic Reaction Mechanisms and Kinetics

The study of enzyme mechanisms and kinetics is fundamental to understanding biological catalysis. L-Tyrosine (phenol-3,5-¹³C₂) provides a unique spectroscopic and mass-based signature that enables detailed investigation into the transformations occurring at the active site of enzymes that utilize L-tyrosine as a substrate.

Tyrosine Phenol-Lyase (TPL) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible α,β-elimination of L-tyrosine to phenol, pyruvate (B1213749), and ammonia (B1221849). nih.gov The mechanism of this reaction involves several key steps, including the formation of a quinonoid intermediate. nih.gov The use of L-Tyrosine (phenol-3,5-¹³C₂) is instrumental in dissecting this mechanism.

The cleavage of the Cβ-Cγ bond, which connects the phenol ring to the amino acid backbone, is a critical step in the TPL-catalyzed reaction. By labeling the phenol ring with ¹³C, researchers can employ techniques such as ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the chemical environment of these specific carbon atoms throughout the catalytic cycle. Changes in the chemical shifts of the ¹³C-labeled carbons can provide evidence for the formation of intermediates, such as the proposed quinonoid species, where the aromaticity of the phenol ring is transiently disrupted. nih.gov

Table 1: Representative Kinetic Isotope Effect Data for TPL Catalysis
SubstrateIsotopic LabelObserved k_cat (s⁻¹)Kinetic Isotope Effect (k_H/k_D or k_¹²C/k_¹³C)
L-TyrosineUnlabeled10.5-
L-Tyrosine (α-²H)Deuterium (B1214612) at α-carbon3.13.4
L-Tyrosine (phenol-3,5-¹³C₂)¹³C at C3 and C5 of phenol ring10.11.04 (projected)

This table presents hypothetical KIE data to illustrate how isotopic labeling can be used to probe the TPL mechanism. A significant deuterium KIE points to the α-proton abstraction being at least partially rate-limiting. A smaller, but measurable, ¹³C KIE on the phenol ring would suggest that C-C bond cleavage also contributes to the rate-limiting step.

Enzymatic reactions are characterized by their high stereospecificity and regioselectivity. Isotopic labeling is a key technique for determining the stereochemical course of these reactions. Studies on TPL have shown that the α,β-elimination reaction proceeds with retention of configuration at the β-carbon. This was determined by using stereospecifically labeled substrates, such as tritium-labeled L-serine, and analyzing the stereochemistry of the product.

While not directly probing the stereochemistry at the β-carbon, L-Tyrosine (phenol-3,5-¹³C₂) is crucial for confirming the regioselectivity of the reaction. The specific placement of the ¹³C labels allows for unambiguous tracking of the phenol moiety. In the reverse reaction, the synthesis of L-tyrosine from phenol and an amino acid side chain donor, using ¹³C-labeled phenol would confirm that the addition occurs at the C4 position of the phenol ring, as expected.

The formation of an enzyme-substrate complex is the initial step in any enzymatic reaction. The direct observation and characterization of these complexes, as well as subsequent intermediates, are essential for a complete understanding of the catalytic mechanism. Spectroscopic techniques are invaluable in this regard.

The introduction of ¹³C labels in the phenol ring of L-tyrosine provides a sensitive NMR probe. When L-Tyrosine (phenol-3,5-¹³C₂) binds to the active site of TPL, the ¹³C NMR signals of the labeled carbons can be monitored. Changes in the chemical shifts, line widths, and relaxation rates of these signals upon binding can provide information about the conformation of the substrate in the active site and its interactions with surrounding amino acid residues. Furthermore, the distinct ¹³C signals can be used to identify and characterize transient intermediates, such as the quinonoid intermediate, which may be difficult to detect with other methods. nih.gov

Neurotransmitter and Secondary Metabolite Biosynthesis Research

L-tyrosine is a precursor to a wide array of biologically important molecules, including neurotransmitters and a diverse range of secondary metabolites. L-Tyrosine (phenol-3,5-¹³C₂) serves as an invaluable tracer for elucidating the complex biosynthetic pathways of these compounds.

The catecholamines are a group of neurotransmitters and hormones that play critical roles in the nervous and endocrine systems. The biosynthetic pathway for catecholamines begins with the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) by the enzyme tyrosine hydroxylase. nih.govresearchgate.net L-DOPA is then converted to dopamine, which can be further metabolized to norepinephrine and epinephrine. youtube.com

By administering L-Tyrosine (phenol-3,5-¹³C₂) to cells or organisms, researchers can trace the flow of the ¹³C-labeled phenol ring through this metabolic pathway. The incorporation of the ¹³C labels into L-DOPA, dopamine, norepinephrine, and epinephrine can be monitored using mass spectrometry (MS) or NMR spectroscopy. nih.gov This allows for the quantitative analysis of the flux through the catecholamine biosynthetic pathway and can reveal how this pathway is regulated under different physiological or pathological conditions.

Table 2: Tracing ¹³C Label from L-Tyrosine (phenol-3,5-¹³C₂) into Catecholamines
CompoundMolecular Weight (Unlabeled)Expected Molecular Weight with ¹³C₂ LabelDetection Method
L-Tyrosine (phenol-3,5-¹³C₂)181.19183.19MS, NMR
L-DOPA197.19199.19MS, NMR
Dopamine153.18155.18MS, NMR
Norepinephrine169.18171.18MS, NMR
Epinephrine183.20185.20MS, NMR

This table illustrates the expected mass shift in catecholamines when L-Tyrosine (phenol-3,5-¹³C₂) is used as a precursor. The +2 mass unit shift provides a clear signature for tracing the metabolic fate of the tyrosine phenol ring.

L-tyrosine is a fundamental building block for a vast and diverse group of plant secondary metabolites known as alkaloids. Many of these compounds, such as morphine and codeine, have significant pharmacological properties. The biosynthetic pathways leading to these complex molecules often involve numerous enzymatic steps and intricate chemical rearrangements.

Tracing the origin of the carbon skeleton of these alkaloids is a significant challenge. L-Tyrosine (phenol-3,5-¹³C₂) can be used as a stable isotope tracer to unravel these complex pathways. By feeding plants with labeled tyrosine, researchers can follow the incorporation of the ¹³C atoms from the phenol ring into the final alkaloid structure. ¹³C NMR spectroscopy is a particularly powerful technique for this purpose, as it can pinpoint the exact location of the ¹³C labels in the final product. This information is crucial for identifying the biosynthetic intermediates and understanding the enzymatic reactions that lead to the formation of the complex alkaloid scaffolds. For example, in the biosynthesis of isoquinoline (B145761) alkaloids, the phenol ring of tyrosine is known to form a significant portion of the final molecular structure.

Research Models and Systems Employing L Tyrosine Phenol 3,5 13c2

In Vitro Cellular Systems

In vitro cellular systems offer a controlled environment to study cellular metabolism at a fundamental level. The use of L-Tyrosine (Phenol-3,5-13C2) in these systems enables precise tracking of its incorporation into proteins and its conversion into other metabolites.

Escherichia coli (E. coli) is a widely used prokaryotic host for the production of recombinant proteins and a model organism for metabolic engineering studies. The biosynthesis of L-tyrosine in E. coli occurs through the shikimate pathway, and its production is tightly regulated. Metabolic engineering strategies have been employed to enhance L-tyrosine production by overexpressing key enzymes and removing feedback inhibition mechanisms. nih.gov For instance, strains have been developed with feedback-inhibition-resistant versions of enzymes like 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase and chorismate mutase/prephenate dehydrogenase. nih.govuq.edu.au

Table 1: Examples of Metabolically Engineered E. coli Strains for L-Tyrosine Production

StrainGenetic ModificationL-Tyrosine Titer (g/L)Yield (g/g glucose)
E. coli T1Deletion of tyrR, overexpression of feedback-resistant aroG and tyrA3.80.037
E. coli T2T1 background with overexpression of ppsA and tktA9.70.102
Engineered E. coliComprehensive modification of synthesis pathway, acetic acid system, and transport system92.50.266

This table illustrates the production capabilities of various engineered E. coli strains for unlabeled L-tyrosine. The use of L-Tyrosine (Phenol-3,5-13C2) in similar systems would allow for detailed flux analysis to further optimize these production strategies.

In mammalian cells, L-tyrosine is a non-essential amino acid that can be synthesized from phenylalanine. sigmaaldrich.com However, it is a crucial component of cell culture media, as its availability impacts cell growth, viability, and protein production. sigmaaldrich.com L-Tyrosine (Phenol-3,5-13C2) is used in mammalian cell culture to trace its role as a precursor for the biosynthesis of neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497), as well as the pigment melanin (B1238610). sigmaaldrich.com

Human cancer cells often exhibit altered metabolism. Tracing studies with labeled amino acids can elucidate these metabolic shifts. For instance, O-phospho-L-tyrosine, a derivative of tyrosine, has been shown to inhibit the growth of human renal and breast carcinoma cells by activating protein tyrosine phosphatases. nih.gov Using L-Tyrosine (Phenol-3,5-13C2) would enable researchers to track the conversion of tyrosine to phosphotyrosine and other metabolites, providing insights into the signaling pathways affected in cancer cells.

Neuroblastoma cell lines are particularly relevant models for studying tyrosine metabolism due to their neural origin and their role in catecholamine synthesis. nih.gov Some neuroblastoma cells possess tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines from tyrosine. nih.gov Studies have shown that expressing tyrosine hydroxylase in human neuroblastoma SH-SY5Y cells increases their resistance to oxidative stress, which is linked to higher dopamine levels and enhanced activity of antioxidant enzymes. nih.gov By supplying L-Tyrosine (Phenol-3,5-13C2) to these cells, researchers can directly measure the flux through the catecholamine synthesis pathway and its impact on cellular redox state.

Ex Vivo Tissue Models (e.g., Intact Liver Tissue for Metabolic Profiling)

Ex vivo tissue models, such as perfused liver tissue, provide a bridge between in vitro cell culture and in vivo animal studies. These models maintain the tissue architecture and cellular heterogeneity, allowing for the study of organ-specific metabolism in a controlled environment. The liver is a central hub for amino acid metabolism.

The application of L-Tyrosine (Phenol-3,5-13C2) in ex vivo liver preparations can be used to investigate the metabolic fate of tyrosine in both healthy and diseased states. For example, in studies of non-alcoholic fatty liver disease (NAFLD), metabolomic profiling has been used to identify plasma metabolites associated with liver fat content. nih.gov By perfusing liver tissue with medium containing L-Tyrosine (Phenol-3,5-13C2), it would be possible to directly trace the hepatic metabolism of tyrosine and its contribution to various metabolic pathways, such as gluconeogenesis, ketogenesis, or its degradation. This approach can help in understanding the pathophysiology of metabolic diseases and in identifying potential biomarkers.

In Vivo Animal Models (e.g., Rodents, Ruminant Microorganisms) for Systemic Metabolic Tracing

In vivo animal models are indispensable for understanding systemic metabolism and the complex interplay between different organs. Stable isotope tracing with compounds like L-Tyrosine (Phenol-3,5-13C2) is a powerful technique for studying metabolic fluxes in a physiological context. escholarship.org

In rodent models, L-Tyrosine (Phenol-3,5-13C2) can be administered to trace the whole-body metabolism of tyrosine. Following its administration, labeled tyrosine and its metabolites can be tracked in various tissues and biofluids, such as plasma, liver, muscle, and brain. This allows for the quantification of key metabolic parameters, including protein synthesis rates, precursor-product relationships, and pathway activity. escholarship.org This methodology is particularly useful for studying how diet, disease, or therapeutic interventions affect amino acid metabolism at a systemic level.

In ruminant animals, the gut microbiome plays a crucial role in protein metabolism. Amino acids can be synthesized de novo by rumen microorganisms, which are then digested and absorbed by the host animal. While specific studies employing L-Tyrosine (Phenol-3,5-13C2) in ruminant microorganisms are not prevalent in the provided search results, the principle of stable isotope tracing would be applicable. By introducing the labeled amino acid into the rumen, it would be possible to study the extent of tyrosine degradation, modification, and incorporation into microbial protein. This information is vital for optimizing protein nutrition and improving the efficiency of nutrient utilization in livestock.

Methodological Considerations and Challenges in Isotopic Tracing with L Tyrosine Phenol 3,5 13c2

Verification of Isotopic Purity and Enrichment Consistency

The foundational requirement for any stable isotope tracing study is the precise knowledge of the isotopic purity and enrichment of the tracer. The commercial availability of highly enriched stable isotope-labeled amino acids has significantly advanced quantitative proteomics and metabolomics. ckisotopes.com For L-Tyrosine (Phenol-3,5-13C2), it is imperative to verify the manufacturer's specifications regarding the percentage of molecules that are correctly labeled at the intended positions.

High-resolution mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for this verification. nih.gov Time-of-flight (TOF) MS, in particular, offers the necessary resolution to distinguish between isotopologues with very small mass differences, allowing for accurate quantification of the labeled compound's composition. researchgate.net NMR spectroscopy provides detailed structural information, confirming the precise location of the 13C labels on the phenol (B47542) ring. nih.gov

Ensuring enrichment consistency across different batches of the tracer is crucial for the reproducibility of longitudinal studies or when comparing results across different experiments. Variations in enrichment can introduce systematic errors in flux calculations. Therefore, it is best practice to analyze a small aliquot of each new batch of L-Tyrosine (Phenol-3,5-13C2) to confirm its isotopic distribution before use in biological experiments.

Table 1: Representative Isotopic Purity and Enrichment Specifications for L-Tyrosine (Phenol-3,5-13C2)

Parameter Specification Analytical Method
Isotopic Enrichment ≥ 98 atom % 13C Mass Spectrometry
Chemical Purity ≥ 98% HPLC
Positional Accuracy Confirmed NMR Spectroscopy

Potential for Isotope Scrambling and Strategies for Deconvolution Analysis

Isotope scrambling refers to the metabolic conversion of the labeled tracer into other molecules, which can then re-enter metabolic pathways and lead to the incorporation of the isotope into unexpected positions in the molecule of interest. While L-tyrosine is an essential amino acid in mammals, and thus its carbon skeleton is less prone to extensive scrambling compared to non-essential amino acids, some metabolic processes can still lead to the redistribution of the 13C label.

In the context of L-Tyrosine (Phenol-3,5-13C2), the primary concern would be enzymatic or chemical reactions that could alter the phenol ring structure, although this is less common in central carbon metabolism. A more likely, albeit still minimal, risk is the degradation of tyrosine and subsequent re-synthesis of other aromatic compounds if the biological system under study has those capabilities (e.g., in microorganisms).

To address the potential for isotope scrambling, deconvolution analysis of mass spectra is employed. This computational approach helps to distinguish the mass isotopomer distributions (MIDs) of the target molecule from those of potentially interfering compounds. By analyzing the full isotopic pattern and fragmentation data, it is possible to identify and correct for scrambled isotopes. researchgate.net Furthermore, employing specific inhibitors of pathways that might contribute to scrambling can be a viable experimental strategy. researchgate.net

Table 2: Hypothetical Mass Isotopomer Distribution of a Downstream Metabolite with and without Scrambling

Mass Isotopomer Expected Distribution (No Scrambling) Observed Distribution (with Scrambling)
M+0 5% 8%
M+1 10% 12%
M+2 85% 75%
M+3 0% 3%
M+4 0% 2%

Optimization of Label Incorporation Efficiency in Biological Systems

The efficiency with which L-Tyrosine (Phenol-3,5-13C2) is taken up by cells and incorporated into proteins and other downstream metabolites is a critical factor for the success of isotopic tracing experiments. In cell culture studies, the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) technique provides a robust framework for achieving high levels of incorporation. johnshopkins.eduyoutube.comnih.gov This involves replacing the unlabeled tyrosine in the culture medium with L-Tyrosine (Phenol-3,5-13C2) and allowing the cells to grow for a sufficient number of doublings to ensure near-complete replacement. johnshopkins.edu

Several factors can influence the efficiency of label incorporation:

Concentration of the Labeled Amino Acid: The concentration of L-Tyrosine (Phenol-3,5-13C2) in the medium should be optimized to ensure it is not limiting for cell growth while maximizing incorporation.

Presence of Unlabeled Amino Acids: The presence of residual unlabeled tyrosine in the medium or serum supplements can dilute the labeled pool and reduce incorporation efficiency. The use of dialyzed serum is often recommended.

Cellular Transport: The uptake of tyrosine into cells is mediated by specific amino acid transporters. nih.gov The expression and activity of these transporters can vary between cell types and under different experimental conditions.

For in vivo studies, achieving consistent and high levels of label incorporation is more challenging due to whole-body metabolism and distribution. However, careful experimental design, including appropriate administration routes and timing, can optimize tracer utilization.

Sensitivity and Detection Limits in Analytical Platforms

The choice of analytical platform is critical for the sensitive and accurate detection of L-Tyrosine (Phenol-3,5-13C2) and its downstream metabolites. The two most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

LC-MS/MS is generally the preferred method for the analysis of amino acids due to its high sensitivity, specificity, and ability to analyze samples with minimal derivatization. Modern LC-MS/MS instruments can achieve detection limits in the low nanomolar to picomolar range.

GC-MS can also be used for amino acid analysis but typically requires derivatization to increase the volatility of the compounds. While GC-MS can offer excellent chromatographic resolution, the derivatization step can introduce variability.

The sensitivity of the chosen platform is particularly important when studying low-abundance metabolites or when the incorporation of the label is expected to be low. The use of high-resolution mass spectrometers can further enhance sensitivity and specificity by distinguishing the labeled compounds from background noise and isobaric interferences.

Table 3: Comparison of Analytical Platforms for L-Tyrosine (Phenol-3,5-13C2) Analysis

Analytical Platform Typical Detection Limit Throughput Derivatization Required
LC-MS/MS 1 - 10 nM High No
GC-MS 10 - 100 nM Medium Yes
High-Resolution MS < 1 nM High No

Data Processing and Computational Tools for Isotopic Data Interpretation (e.g., MIDs, Flux Calculations)

The data generated from stable isotope tracing experiments are complex, consisting of mass spectra with detailed isotopic patterns for numerous metabolites. The interpretation of this data to extract meaningful biological information requires specialized computational tools.

Mass Isotopomer Distribution (MID) Analysis: The first step in data processing is the determination of the MIDs for each metabolite of interest. This involves correcting the raw mass spectral data for the natural abundance of stable isotopes (e.g., 13C, 15N, 18O). Several software packages are available for this purpose, such as LS-MIDA and Isodist. nih.govscripps.edu These tools automate the process of extracting and correcting MIDs from large datasets.

Metabolic Flux Analysis (MFA): Once the MIDs are determined, they can be used to calculate metabolic fluxes. 13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique that uses mathematical models of metabolic networks to estimate the rates of intracellular reactions. frontiersin.orgnih.govresearchgate.netsemanticscholar.org Software suites like 13CFLUX2 provide the necessary algorithms to fit the experimental MID data to the metabolic model and derive flux values. frontiersin.org

The choice of computational tools will depend on the specific goals of the study, the complexity of the metabolic network, and the type of data generated. The continuous development of more sophisticated algorithms and user-friendly software is making these powerful analytical techniques more accessible to the broader research community.

Table 4: Selected Computational Tools for Isotopic Data Interpretation

Tool Function Key Features
LS-MIDA Mass Isotopomer Distribution Analysis Open-source, user-friendly interface for calculating isotopomer enrichments. nih.gov
Isodist Isotope Distribution Calculation Uses Fourier transform convolution for complex labeling patterns. scripps.edu
13CFLUX2 Metabolic Flux Analysis High-performance suite for 13C-MFA simulations and statistical analysis. frontiersin.org
Omix Network Visualization and Editing Visual editor for creating and modifying metabolic network models for MFA. frontiersin.org

Future Directions and Emerging Research Avenues

Integration with Multi-Omics Approaches for Systems-Level Understanding

The utility of L-Tyrosine (phenol-3,5-13C2) is significantly amplified when integrated into multi-omics workflows, providing a more holistic view of cellular physiology. This isotopically labeled amino acid is applicable in metabolomics, proteomics, and metabolic flux analysis. isotope.com

Proteomics: In proteomics, stable isotope labeling with amino acids in cell culture (SILAC) is a widespread technique. A novel proteomic approach utilizes in vivo labeling with 13C-labeled tyrosine to unequivocally identify substrates of tyrosine kinases. nih.gov This method allows for the clear distinction of newly phosphorylated proteins upon ligand stimulation from those that are basally phosphorylated or non-specifically bound, as peptides from true substrates present a unique signature in mass spectrometry. nih.gov This strategy has been successfully used to identify known and novel substrates in the insulin (B600854) signaling pathway, demonstrating its potential for high-throughput global studies of kinase signaling. nih.gov

Metabolomics: Targeted metabolomic workflows have been developed for the high-throughput quantification of metabolites from key amino acid pathways, including that of tyrosine. nih.gov The use of stable isotope-labeled internal standards, such as derivatives of labeled tyrosine, is crucial for achieving accurate and reproducible quantification of metabolites in various biofluids like plasma, serum, and urine. nih.gov These methods can reveal how the gut microbiota and host cometabolize dietary amino acids, providing insights into physiological status and disease mechanisms. nih.gov For instance, metabolomics analyses have shown differences in the bioavailability and microbial degradation of tyrosine from different dietary sources. nih.gov

Fluxomics: 13C-Metabolic Flux Analysis (13C-MFA) is a powerful tool for quantifying the rates (fluxes) of intracellular metabolic pathways. nih.govembopress.org By introducing a 13C-labeled substrate like L-Tyrosine (phenol-3,5-13C2) and measuring the isotopic enrichment in downstream metabolites, researchers can infer the activity of various metabolic routes. embopress.orgfrontiersin.org Isotopically nonstationary MFA (INST-MFA) further enhances this capability by analyzing labeling patterns over time, which is particularly useful for studying complex systems like mammalian cells. vanderbilt.edu This approach has been instrumental in understanding metabolic reprogramming in cancer cells, highlighting shifts in central carbon metabolism and amino acid consumption in response to oncogene expression. vanderbilt.edu The integration of data from these different "omics" fields, underpinned by the use of tracers like L-Tyrosine (phenol-3,5-13C2), enables the construction of comprehensive, systems-level models of cellular metabolism.

Development of Novel Isotopic Labeling Strategies for Enhanced Resolution

Advances in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are continually driving the development of more sophisticated isotopic labeling strategies to overcome limitations in studying large proteins and complex biological systems.

Selective Labeling for NMR: For large proteins (>30 kDa), uniform isotopic labeling leads to complex spectra with significant signal overlap and rapid signal decay. ualberta.ca Novel strategies focus on selective labeling to simplify spectra and provide specific structural restraints. This includes methods to introduce isolated 1H-12C or 1H-13C groups into a perdeuterated protein background. ualberta.caspringernature.com For aromatic residues like tyrosine, specific labeling of the phenol (B47542) ring protons can provide crucial distance restraints for structure determination. Efficient synthetic protocols are being developed to produce precursors for labeling tyrosine and other aromatic amino acids, which can then be incorporated into proteins expressed in organisms like Escherichia coli. ualberta.ca

Spin-Isolated Labeling: A significant challenge in protein NMR is obtaining high-resolution structural information from aromatic side chains, which are often located in hydrophobic cores or at ligand-binding interfaces. Recently, methods for producing proteins with isotopically labeled, spin-isolated aromatic amino acids have been developed. nih.gov A facile, gram-scale synthesis for spin-isolated tyrosine has been reported, which provides improved signal intensity and high levels of incorporation into expressed proteins. nih.govacs.org This approach is particularly valuable for studying the conformation of key motifs in proteins, such as the Asp-Phe-Gly (DFG) motif in protein kinases, where the orientation of the aromatic ring is linked to the active state of the enzyme. nih.gov

The table below summarizes some emerging isotopic labeling strategies relevant to tyrosine.

Labeling StrategyDescriptionPrimary ApplicationKey Advantage
Selective ProtonationIncorporation of protons at specific sites (e.g., tyrosine ring) in a highly deuterated protein. ualberta.caNMR of high molecular weight proteins. Reduces spectral complexity and provides specific structural restraints. ualberta.ca
Reverse Isotope LabelingIncorporation of 1H, 12C-labeled tyrosine into an otherwise uniformly 13C-labeled protein. NMR-based structure determination. Allows for easy assignment of Nuclear Overhauser Effects (NOEs) involving aromatic residues.
Spin-Isolated LabelingSynthetic preparation of tyrosine with specific isotope patterns to isolate spin systems. nih.govHigh-resolution NMR studies of protein structure and dynamics. nih.govProvides enhanced structural detail and enables mechanistic studies of enzymes like kinases. nih.gov

Advanced Computational Modeling for Refined Metabolic Network Analysis and Flux Prediction

The data generated from 13C labeling experiments are complex and require sophisticated computational models for interpretation. Future research will increasingly rely on advanced modeling techniques to extract meaningful biological information.

Machine Learning in Fluxomics: Traditional 13C-MFA suffers from long computation times and potential instability depending on the initial parameter guesses. nih.gov To address this, machine-learning-based frameworks for 13C fluxomics are being developed. nih.gov These approaches use simulated labeling patterns and flux ratios to train models that can rapidly and reliably predict global flux distributions from experimental data. nih.gov This represents a significant step towards high-throughput metabolic phenotyping. nih.gov

Hybrid Optimization Algorithms: The estimation of metabolic fluxes involves solving a nonlinear least-squares problem. To improve efficiency and accuracy, hybrid optimization algorithms are being developed. nih.gov These algorithms combine different optimization strategies to overcome the challenges posed by complex metabolic networks, such as the limited introduction of 13C labeling information from symmetric molecules. nih.gov Such methods are crucial for robust and high-throughput metabolic flux analysis. nih.gov

Integrated Network Modeling: The ultimate goal is to create comprehensive kinetic models of metabolic networks that can predict cellular phenotypes in response to genetic or environmental changes. nih.gov This involves a pipeline that uses 13C-MFA to elucidate intracellular fluxes, which are then used to parameterize a kinetic model of the same network. nih.gov By using the same network for both flux elucidation and kinetic parameterization, this approach avoids errors associated with model incongruity and allows for seamless data integration. nih.gov

Exploration of New Applications in Quantitative Biological Research

The versatility of L-Tyrosine (phenol-3,5-13C2) and related isotopologues opens up new avenues for quantitative research beyond traditional metabolic studies.

Tracing Inter-organ Metabolism: Labeled amino acids can be used to trace metabolic exchange between different organs and tissues in a whole organism, providing a dynamic view of systemic metabolism.

Host-Microbiome Interactions: The cometabolism of amino acids like tyrosine by the host and its gut microbiota is critical for health. nih.govnih.gov Labeled tyrosine can be used to precisely track the fate of dietary tyrosine, distinguishing between host and microbial metabolic pathways and quantifying the production of microbially-derived metabolites. nih.gov

Drug Discovery and Development: Understanding how drugs affect cellular metabolism is crucial for pharmacology. 13C-MFA, using tracers like labeled tyrosine, can be used to map the metabolic response of cells to drug treatment, identifying potential targets and off-target effects.

Disease Modeling: The application of these techniques to study metabolic dysregulation in diseases such as cancer, neurodegenerative disorders, and metabolic syndrome will continue to provide critical insights into disease mechanisms and identify novel therapeutic strategies. For example, tracing tyrosine metabolism can shed light on pathways that become dysregulated in phenylketonuria. nih.gov

As analytical precision and computational power continue to grow, the applications of L-Tyrosine (phenol-3,5-13C2) will undoubtedly expand, solidifying its role as an indispensable tool in quantitative biological research.

Q & A

Basic Research Questions

Q. What standard analytical methods are recommended for verifying the purity and structural integrity of L-Tyrosine (Phenol-3,5-13C2)?

  • Methodological Answer : Combine thin-layer chromatography (TLC) with a solvent system (toluene:2-propanol:acetone:acetic acid, 23:23:12:9) and ninhydrin spray for detecting nitrosation products. Use spectrophotometric analysis (400–540 nm) to monitor absorbance changes in reaction mixtures. Polarimetry (specific rotation range: −9.5° to −10.8°) and transmittance measurements (>98.5%) can further confirm purity .

Q. How should researchers design double-blind studies to assess L-Tyrosine's cognitive effects under stress?

  • Methodological Answer : Use a counterbalanced, crossover design with two sessions (1-week separation). Administer 2 g L-Tyrosine or placebo (microcrystalline cellulose) dissolved in orange juice. Measure outcomes like working memory and cognitive flexibility using validated tasks (e.g., reference-back tasks). Ensure blinding of experimenters and participants to avoid bias .

Q. What are the baseline protocols for detecting aromatic ring modifications in L-Tyrosine derivatives?

  • Methodological Answer : Preincubate L-Tyrosine with reactive nitrogen species (e.g., peroxynitrite, nitrite) and analyze via TLC. Compare mobility and color changes (e.g., pinkish-brown for nitrite-treated vs. yellow for 3-nitrotyrosine). Use sodium nitrate as a negative control to rule out non-specific reactions .

Advanced Research Questions

Q. How can spectral discrepancies between nitrite- and nitrate-treated L-Tyrosine be resolved?

  • Methodological Answer : Conduct UV-Vis spectroscopy (400–480 nm) to differentiate nitrosation (nitrite-induced absorbance spikes) from nitrate-inert reactions. Confirm products via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to resolve structural ambiguities .

Q. What strategies optimize L-Tyrosine biosynthesis in auxotrophic E. coli strains?

  • Methodological Answer : Apply atmospheric and room-temperature plasma (ARTP) mutagenesis and error-prone whole-genome shuffling to enhance production yields. Validate strains via shake-flask fermentation (e.g., E. coli TYR-14B1 yielded 3502.76 ± 0.28 mg/L). Monitor metabolic fluxes using coarse-grained models that decouple biomass and product formation .

Q. How should conflicting data on L-Tyrosine’s mood modulation be addressed in behavioral studies?

  • Methodological Answer : Replicate studies using standardized stress paradigms (e.g., acute multitasking stress) and control for baseline catecholamine levels. Use mixed-effects models to account for inter-individual variability. Cross-validate findings with fMRI or salivary cortisol measurements to link biochemical and behavioral outcomes .

Q. What experimental parameters ensure reproducibility in TLC autography for tyrosine derivatives?

  • Methodological Answer : Optimize enzyme (7.76 U/cm² tyrosinase) and substrate (99.4 nmol/cm² L-Tyrosine) concentrations via multiresponse statistical design. Validate using triplicate-independent experiments with ≤5% standard deviation. Reference Table 4 from Multiresponse Optimisation for predictive model alignment .

Data Contradiction Analysis

Q. Why do nitrate-treated L-Tyrosine samples lack mobility in TLC compared to nitrite-treated samples?

  • Methodological Answer : Nitrite acts as a nitrosating agent, forming stable nitroso derivatives detectable via ninhydrin (pinkish-brown). Nitrate requires stronger acidic/redox conditions for activation, which standard phosphate buffers (pH 7.0) may not provide. Test alternative buffers (e.g., HCl/KNO₃) or catalytic metals (e.g., Fe³⁺) to induce nitrate reactivity .

Q. How can researchers reconcile variable L-Tyrosine yields in microbial fermentation?

  • Methodological Answer : Address auxotrophism by tightly controlling L-Tyrosine availability in growth media. Use dynamic flux balance analysis (dFBA) models to predict protein sector allocation (e.g., central metabolism vs. phenylalanine production). Validate with chemostat cultures under steady-state conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.